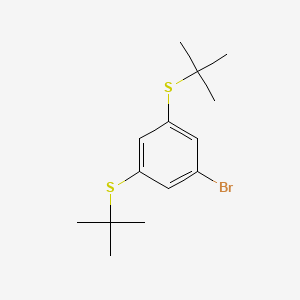

1-Bromo-3,5-bis(tert-butylthio)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3,5-bis(tert-butylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrS2/c1-13(2,3)16-11-7-10(15)8-12(9-11)17-14(4,5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQVYTYMAXNJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC(=CC(=C1)Br)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471530 | |

| Record name | 1-Bromo-3,5-bis(tert-butylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

795274-44-1 | |

| Record name | 1-Bromo-3,5-bis(tert-butylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 1-Bromo-3,5-bis(tert-butylthio)benzene

An In-depth Technical Guide to 1-Bromo-3,5-bis(tert-butylthio)benzene: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS RN: 795274-44-1). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data with established principles of organic chemistry to offer insights into the compound's synthesis, reactivity, and potential applications. As a trifunctional aromatic building block, this molecule presents a unique scaffold for creating complex molecular architectures. The presence of a reactive bromine atom, coupled with two sterically demanding and electronically influential tert-butylthio groups, makes it a valuable intermediate for developing novel therapeutic agents and advanced materials.

Compound Identification and Physicochemical Properties

This compound is a symmetrically substituted aromatic compound. Its core physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Registry Number | 795274-44-1 | [1] |

| Molecular Formula | C₁₄H₂₁BrS₂ | [1] |

| Molecular Weight | 333.35 g/mol | [1] |

| IUPAC Name | 1-bromo-3,5-bis(tert-butylsulfanyl)benzene | |

| Synonyms | 3,5-Bis(tert-butylthio)-1-bromobenzene | |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 109.0–113.0 °C | [2] |

| Purity | >98.0% (by GC) | [2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF; insoluble in water. |

Proposed Synthesis and Purification

Retrosynthetic Analysis and Proposed Forward Synthesis

The most logical precursor for this molecule is 1,3,5-tribromobenzene, a commercially available starting material. The synthesis would proceed via a double nucleophilic substitution reaction using sodium tert-butylthiolate. The choice of 1,3,5-tribromobenzene is strategic; the three bromine atoms are electronically similar, but the substitution of two of them is sterically and electronically feasible, leaving the third for subsequent functionalization.

The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvates the sodium cation and enhances the nucleophilicity of the thiolate anion.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl thiol (2.2 equivalents) in anhydrous DMF.

-

Thiolate Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the thiol to generate the highly nucleophilic sodium tert-butylthiolate in situ. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Substitution Reaction: To the freshly prepared thiolate solution, add a solution of 1,3,5-tribromobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 60–80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into cold water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) or by column chromatography on silica gel.

Spectral Characterization (Predicted)

No official spectral data has been published. However, the expected NMR and IR characteristics can be predicted based on the molecule's symmetrical structure and the known chemical shifts of related compounds.

| Spectral Data | Predicted Characteristics |

| ¹H NMR | The molecule's C₂ᵥ symmetry will result in a simple spectrum. - Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0–7.5 ppm). One signal, a triplet (or more accurately, a narrow triplet-like pattern), will correspond to the proton at the C2 position (between the two thioether groups). The other signal, a doublet, will correspond to the two equivalent protons at the C4 and C6 positions (adjacent to the bromine). - tert-Butyl Protons: A single, sharp singlet integrating to 18 protons is expected in the aliphatic region (δ 1.2–1.5 ppm), corresponding to the two equivalent tert-butyl groups. |

| ¹³C NMR | Due to symmetry, only a few signals are expected. - Aromatic Carbons: Four signals: one for the carbon bearing the bromine (C1), one for the carbon between the thioethers (C2), one for the two carbons bearing the thioether groups (C3/C5), and one for the two remaining aromatic carbons (C4/C6). - Aliphatic Carbons: Two signals: one for the quaternary carbons of the tert-butyl groups and one for the methyl carbons of the tert-butyl groups. |

| IR Spectroscopy | Expected to show characteristic peaks for: - C-H stretching (aromatic) around 3050–3100 cm⁻¹. - C-H stretching (aliphatic) around 2850–3000 cm⁻¹. - C=C stretching (aromatic) around 1450–1600 cm⁻¹. - C-S stretching around 600–800 cm⁻¹. - C-Br stretching in the fingerprint region, typically below 600 cm⁻¹. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its trifunctional nature. The bromine atom serves as a versatile handle for cross-coupling reactions, while the tert-butylthio groups provide significant steric bulk and can influence the electronic properties of the benzene ring.

Reactivity of the Aryl Bromide

The carbon-bromine bond is the primary site of reactivity and can be readily transformed using modern organometallic catalysis. This allows for the precise introduction of carbon, nitrogen, and other heteroatom-based substituents.

-

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide is an excellent substrate for a variety of Pd-catalyzed reactions, which are cornerstones of modern drug discovery.[3]

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures, useful for creating rigid linkers in molecular scaffolds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation for introducing basic nitrogen atoms common in many pharmaceuticals.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

-

Grignard Reagent Formation: The aryl bromide can react with magnesium metal to form the corresponding Grignard reagent.[3] This creates a powerful carbon nucleophile that can react with a wide range of electrophiles (aldehydes, ketones, esters, etc.) to build more complex molecules.

Influence of the tert-Butylthio Substituents

The two tert-butylthio groups are not merely passive spectators.

-

Steric Hindrance: The bulky tert-butyl groups flank the C2 position and can sterically hinder reactions at that site, potentially leading to high regioselectivity in subsequent electrophilic aromatic substitution reactions, should they be attempted.

-

Electronic Effects: The sulfur atoms are weakly electron-donating through resonance and electron-withdrawing through induction. This electronic profile can modulate the reactivity of the C-Br bond in cross-coupling reactions.

Caption: Key synthetic transformations of this compound.

Potential Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a specialized building block. Its utility stems from the unique combination of features it offers to medicinal chemists.

-

Scaffold for Combinatorial Chemistry: The central phenyl ring can serve as a rigid scaffold. The bromine atom can be used as a point of diversification to generate a library of compounds for high-throughput screening.

-

Introduction of Sulfur: Sulfur-containing compounds are prevalent in pharmaceuticals. This reagent provides a straightforward way to incorporate a sulfur-containing aromatic ring into a larger molecule.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself, or derivatives thereof, could be used as a fragment in FBDD campaigns. Its lipophilic nature and defined three-dimensional shape could lead to interactions with hydrophobic pockets in target proteins.

-

Materials Science: Aryl thioethers are of interest in materials science for the development of organic semiconductors, polymers with high refractive indices, and ligands for metal complexes. The bromine atom allows this unit to be incorporated into larger polymeric or oligomeric structures.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]

-

Reagentia. (n.d.). This compound (1 x 5 g). Reagentia. [Link]

-

PubChem. (n.d.). 1-Bromo-3,5-di-tert-butylbenzene. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide: 1-Bromo-3,5-bis(tert-butylthio)benzene as a Strategic Building Block in Advanced Organic Synthesis

Abstract: This technical guide provides a comprehensive overview of 1-bromo-3,5-bis(tert-butylthio)benzene, a highly versatile and strategic building block for advanced organic synthesis. We will explore its fundamental physicochemical properties, provide a robust and reasoned synthetic protocol, and delve into its core reactivity. Through detailed mechanistic discussions and practical case studies, this document will illustrate its significant potential in the development of novel functional materials and complex molecular architectures for pharmaceutical applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage sophisticated molecular scaffolds in their work.

Introduction and Strategic Importance

In the landscape of modern organic synthesis, the rational design of complex molecules hinges on the availability of well-defined, multifunctional building blocks. This compound (CAS 795274-44-1) has emerged as a scaffold of significant interest due to its unique combination of structural and electronic features.[1] Its architecture comprises a central phenyl ring functionalized with a synthetically versatile bromine atom and two sterically demanding, electron-rich tert-butylthio groups at the meta positions.

This strategic arrangement offers several distinct advantages:

-

Orthogonal Reactivity: The carbon-bromine bond serves as a prime handle for a vast array of transition-metal-catalyzed cross-coupling reactions, allowing for the precise installation of carbon-carbon and carbon-heteroatom bonds.[2][3]

-

Steric Shielding: The two bulky tert-butyl groups provide significant steric hindrance, which can direct the regioselectivity of subsequent reactions, enhance the kinetic stability of derived molecules, and improve the solubility of resulting polymers and functional materials by disrupting intermolecular packing.

-

Electronic Modulation: The sulfur atoms of the thioether linkages are electron-donating, enriching the aromatic core and influencing the electronic properties of the molecule and its derivatives. These sulfur centers can also be oxidized to sulfoxides or sulfones, providing a pathway to further tune the electronic profile of the system.

This guide will provide the foundational knowledge and practical protocols necessary to effectively utilize this powerful building block in synthetic programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is paramount for its successful application.

Physical and Chemical Properties

The key identifying information and physical properties for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 795274-44-1 | [1][4][5] |

| Molecular Formula | C₁₄H₂₁BrS₂ | [1][4] |

| Molecular Weight | 333.35 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 109.0 - 113.0 °C | [4] |

Spectroscopic Signature

The C₂-symmetric nature of the molecule gives rise to a distinct and readily interpretable spectroscopic signature. The following table outlines the expected data for structural confirmation.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.4 ppm (t, 1H, Ar-H at C2), δ ~7.1-7.2 ppm (d, 2H, Ar-H at C4/C6), δ ~1.3 ppm (s, 18H, 2 x -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150 ppm (Ar-C-S), δ ~130 ppm (Ar-C-H), δ ~125 ppm (Ar-C-H), δ ~122 ppm (Ar-C-Br), δ ~48 ppm (-C (CH₃)₃), δ ~31 ppm (-C(CH₃ )₃) |

| Mass Spec. (EI) | M⁺ peak at m/z 332 and M⁺+2 peak at m/z 334 (approx. 1:1 ratio, characteristic of a single bromine atom). |

Synthesis and Purification Protocol

While commercially available, an understanding of the synthesis of this compound provides crucial insights into its chemistry and potential impurities. A logical and efficient synthetic route proceeds from the readily available 1,3,5-tribromobenzene via a double nucleophilic aromatic substitution.

Retrosynthetic Analysis & Strategy

The causality behind the proposed synthesis lies in the differential reactivity of the C-Br bonds and the strength of the sulfur nucleophile. A double substitution is favored, leaving one bromine intact for subsequent functionalization. A copper-catalyzed reaction is often employed for C-S bond formation with aryl halides that are not highly activated towards traditional SₙAr.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.

Reaction: Synthesis of this compound

-

Reagent Preparation: To a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add sodium hydride (2.1 eq, 60% dispersion in mineral oil). Wash the NaH three times with dry hexanes under nitrogen to remove the oil, then carefully decant the hexanes.

-

Thiolate Formation: Suspend the oil-free NaH in dry N,N-dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath. Slowly add tert-butylthiol (2.05 eq) dropwise via syringe. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of sodium tert-butylthiolate.

-

Coupling Reaction: To the thiolate solution, add 1,3,5-tribromobenzene (1.0 eq) and copper(I) iodide (0.1 eq).

-

Heating: Heat the reaction mixture to 120-130 °C and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Shake vigorously.

-

Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water (3x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will be a dark oil or solid. Purify via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexanes). Combine the fractions containing the desired product and remove the solvent in vacuo.

-

Recrystallization: For final purification, recrystallize the solid product from a suitable solvent system like ethanol or a hexane/dichloromethane mixture to yield white or pale yellow crystals.[6]

Core Reactivity and Applications

The synthetic utility of this compound stems primarily from the reactivity of its C-Br bond, which serves as a gateway to a multitude of molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

This building block is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C and C-N bonds.[3] The general catalytic cycle, exemplified by the Suzuki-Miyaura coupling, is applicable to this substrate.

Expertise in Practice: The choice of ligand (L) and base is critical. For an electron-rich aryl bromide like this, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often required to promote the initial, rate-limiting oxidative addition step.[7] The steric bulk of the tert-butylthio groups may also influence the kinetics of the reaction.

Application Case Study: Synthesis of a Conjugated Oligomer

This building block is ideal for constructing well-defined conjugated systems for applications in organic electronics. A Suzuki-Miyaura homocoupling can be used to generate a soluble, dimeric structure.

Protocol: Synthesis of 3,5,3',5'-Tetrakis(tert-butylthio)-1,1'-biphenyl

-

Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), bis(pinacolato)diboron (0.6 eq), [Pd(dppf)Cl₂] (0.03 eq), and potassium acetate (3.0 eq).

-

Solvent: Add anhydrous 1,4-dioxane.

-

Reaction: Heat the mixture to 80-90 °C for 12 hours to form the boronic ester intermediate in situ.

-

Coupling: To the same flask, add an additional 1.0 eq of the starting aryl bromide, an aqueous solution of sodium carbonate (2M, 4.0 eq), and SPhos Precatalyst (0.02 eq).

-

Heating: Heat the biphasic mixture to 100 °C for 16 hours.

-

Workup & Purification: Follow the general workup and purification procedure described in Section 3.2 to isolate the biphenyl product.

This approach demonstrates how the building block can be used sequentially to construct larger, symmetrical molecules with tailored properties imparted by the thioether functionalities.

Safety and Handling

As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is not widely available, related brominated aromatic compounds may cause skin, eye, and respiratory irritation.[8][9] All manipulations should be performed in a well-ventilated chemical fume hood. Always consult the material safety data sheet (MSDS) provided by the supplier before use.

Conclusion

This compound stands out as a meticulously designed building block that offers a powerful combination of reactivity, steric control, and electronic functionality. Its utility in transition-metal-catalyzed cross-coupling reactions opens a direct and efficient path to a wide array of complex organic molecules. For scientists and researchers in drug discovery and materials science, this compound represents a strategic tool for accelerating the synthesis of novel functional materials and bioactive scaffolds.

References

- US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. (n.d.). Google Patents.

-

1-Bromo-3-tert-butylbenzene. (n.d.). PubChem. Retrieved from [Link]

-

1-Bromo-3,5-di-tert-butylbenzene. (n.d.). PubChem. Retrieved from [Link]

-

Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

A CONVENIENT SYNTHESIS OF 3,5-DI-(t-BUTYL)BROMOBENZENE FROM BENZENE. (2000). Organic Preparations and Procedures International, 32(2), 202-203. Retrieved from [Link]

- EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene. (n.d.). Google Patents.

-

What is the application of 1-BROMO-3-TERT-BUTYLBENZENE in organic synthesis?. (n.d.). Mol-Instincts. Retrieved from [Link]

-

1-Bromo-3,5-bis(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. (n.d.). Wellesley College.

-

Direct catalytic cross-coupling of organolithium compounds. (2013). Nature Chemistry, 5, 693–697. Retrieved from [Link]

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (n.d.). ZORA (Zurich Open Repository and Archive). Retrieved from [Link]

-

1,3-Bis(trifluoromethyl)benzene: A Versatile Building Block for the Synthesis of New Boron-Containing Conjugated Systems. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 795274-44-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 795274-44-1 [sigmaaldrich.com]

- 6. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]

- 7. research.rug.nl [research.rug.nl]

- 8. 1-Bromo-3,5-di-tert-butylbenzene | C14H21Br | CID 620136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Bromo-3,5-bis(trifluoromethyl)benzene | C8H3BrF6 | CID 67602 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Profile of 1-Bromo-3,5-bis(tert-butylthio)benzene

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 1-Bromo-3,5-bis(tert-butylthio)benzene, a compound of interest for researchers in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral data. Methodologies for data acquisition and the underlying scientific principles guiding spectral interpretation are discussed in detail, offering a robust framework for the characterization of this and structurally related molecules.

Introduction: The Structural and Synthetic Context

This compound possesses a unique substitution pattern on the benzene ring, featuring a bromine atom and two sterically bulky tert-butylthio groups in a meta-relationship. This arrangement suggests its potential as a versatile building block in organic synthesis, where the bromine can be functionalized through various cross-coupling reactions, and the thioether linkages offer sites for further chemical modification.

Plausible Synthetic Approach

A likely synthetic route to this compound would involve the nucleophilic aromatic substitution of a suitable precursor, such as 1,3,5-tribromobenzene, with sodium tert-butylthiolate. The reaction would likely proceed under conditions that favor the displacement of two bromine atoms, with the third remaining intact due to steric hindrance and deactivation of the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the electronic environment and connectivity of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple due to the high degree of symmetry in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.4 | Doublet (d) or Triplet (t) | 2H | H-4, H-6 | The aromatic protons are in a similar chemical environment and will likely appear as a single, possibly split, signal. The exact splitting will depend on the coupling constant with H-2. |

| ~ 7.0 - 7.2 | Triplet (t) or Singlet (s) | 1H | H-2 | This proton is situated between the two tert-butylthio groups and may experience a slightly different shielding effect. |

| ~ 1.3 - 1.5 | Singlet (s) | 18H | -C(CH₃)₃ | The eighteen protons of the two tert-butyl groups are chemically equivalent and will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 - 145 | C-3, C-5 | Aromatic carbons directly attached to the electron-donating sulfur atoms will be shielded. |

| ~ 130 - 135 | C-4, C-6 | Aromatic carbons ortho to the bromine atom. |

| ~ 125 - 130 | C-2 | Aromatic carbon between the two thioether groups. |

| ~ 120 - 125 | C-1 | Aromatic carbon attached to the bromine atom, deshielded by the halogen. |

| ~ 45 - 50 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl groups. |

| ~ 30 - 35 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl groups. |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of a solid organic compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[1]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field should be shimmed to ensure homogeneity, which is crucial for obtaining sharp, well-resolved signals.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, the number of scans, and the relaxation delay. For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons between pulses.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic ring, the C-S bonds, and the C-H bonds of the tert-butyl groups.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations of C-H bonds on a benzene ring.[2] |

| 2960 - 2850 | C-H stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds in the tert-butyl groups. |

| 1600 - 1585, 1500 - 1400 | C=C stretch | Aromatic C=C | In-ring stretching vibrations of the benzene ring.[2] |

| 1470 - 1450 | C-H bend | Aliphatic C-H | Bending (scissoring) vibrations of the methyl groups. |

| 1370 - 1350 | C-H bend | Aliphatic C-H | Bending (rocking) vibrations of the methyl groups, characteristic of tert-butyl groups. |

| ~700 - 600 | C-S stretch | Thioether | The C-S stretching vibration is typically weak and appears in the fingerprint region. |

| ~600 - 500 | C-Br stretch | Aryl Bromide | The C-Br stretching vibration is also found in the lower frequency region of the spectrum. |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of solid samples with minimal preparation.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.[3]

-

Data Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation.[4][5][6][7]

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed at m/z corresponding to the molecular weight of the compound (332.06 g/mol for C₁₄H₂₁⁷⁹BrS₂ and 334.06 g/mol for C₁₄H₂₁⁸¹BrS₂). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

-

Key Fragmentation Pathways: The fragmentation of aryl thioethers is well-documented.[8][9][10] Common fragmentation patterns for this compound are predicted to include:

-

Loss of a tert-butyl radical (-C(CH₃)₃): This is a very common fragmentation for compounds containing a tert-butyl group, leading to a stable carbocation.

-

Cleavage of the C-S bond: This can lead to fragments corresponding to the aryl bromide portion and the tert-butylthio radical.

-

McLafferty-type rearrangements: While less common for this specific structure, rearrangements involving the thioether linkage are possible.

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. scribd.com [scribd.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Strategic Utility of 1-Bromo-3,5-bis(tert-butylthio)benzene in Advanced Materials Science: A Technical Guide

Abstract

This technical guide explores the multifaceted potential of 1-Bromo-3,5-bis(tert-butylthio)benzene as a pivotal building block in modern materials science. By dissecting its unique molecular architecture—a trifunctional benzene core bearing a reactive bromo group and two sterically bulky tert-butylthio substituents—we delineate its prospective applications in the rational design of functional polymers, self-assembled monolayers (SAMs), and dendrimeric structures. This document provides a forward-looking perspective for researchers, materials scientists, and professionals in drug development, offering both theoretical grounding and actionable experimental frameworks.

Introduction: A Molecule of Untapped Potential

This compound (CAS No. 795274-44-1) is a strategically designed aromatic compound poised for significant contributions to materials science.[1] Its 1,3,5-substitution pattern offers a versatile platform for creating branched and cross-linked structures. The interplay between the distinct functionalities—the bromo group as a reactive handle for carbon-carbon and carbon-heteroatom bond formation, and the tert-butylthio groups for surface anchoring, solubility enhancement, and steric control—renders it a molecule of considerable interest. This guide will illuminate the scientific rationale behind its potential applications and provide detailed methodologies for its exploration.

Core Molecular Attributes and Their Implications in Materials Design

The promise of this compound in materials science is rooted in the synergistic effects of its constituent functional groups.

-

The Bromo Functional Group: This serves as a primary reactive site, amenable to a wide array of palladium-catalyzed cross-coupling reactions.[2] Its presence allows for the precise and efficient incorporation of the benzene core into larger, more complex molecular architectures. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are foundational to the synthesis of conjugated polymers, molecular wires, and functional dendrimers.[3][4][5]

-

The Tert-butylthio Groups: These substituents offer a unique combination of properties:

-

Surface Affinity: The sulfur atoms of the thioether linkages exhibit a strong affinity for noble metal surfaces, particularly gold. This makes the molecule an excellent candidate for the formation of self-assembled monolayers (SAMs), which are crucial in molecular electronics, sensing, and surface engineering.

-

Steric Hindrance and Solubility: The bulky tert-butyl groups provide significant steric hindrance, which can be leveraged to control intermolecular interactions and prevent undesirable aggregation in polymeric materials.[6] This steric shielding also enhances the solubility of the molecule and its derivatives in common organic solvents, a critical factor for solution-based processing of materials.[7]

-

Thermal and Chemical Stability: Aromatic thioethers are known for their robust thermal and chemical stability, contributing to the durability of materials derived from this building block.[8][9]

-

| Functional Group | Key Property | Implication in Materials Science |

| Bromo Group | Reactive site for cross-coupling | Polymerization, dendrimer synthesis, molecular scaffolding |

| Tert-butylthio Group | Sulfur-metal affinity | Self-assembled monolayers on metal surfaces |

| Steric bulk | Control of intermolecular packing, enhanced solubility | |

| Chemical stability | Increased durability of resulting materials |

Potential Application I: Synthesis of Functional Conjugated Polymers

The bifunctional nature of this compound (one reactive bromo site and the aromatic core) allows it to be used as a monomer in the synthesis of novel conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling Polymerization

A plausible route to a poly(phenylene) derivative is through a Suzuki-Miyaura cross-coupling reaction with a diboronic acid or ester comonomer. The tert-butylthio groups would remain as pendant functionalities, influencing the polymer's solubility and solid-state packing.

Caption: Proposed Suzuki-Miyaura polymerization workflow.

Experimental Protocol: Synthesis of a Poly(phenylene) Derivative

Materials:

-

This compound

-

1,4-Benzenediboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Ethanol, degassed

-

Water, deionized and degassed

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), 1,4-benzenediboronic acid (1.0 mmol), and potassium carbonate (3.0 mmol).

-

Evacuate and backfill the flask with high-purity argon three times.

-

Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Add a degassed solvent mixture of toluene (10 mL) and water (2 mL).

-

Heat the reaction mixture to 90 °C with vigorous stirring for 48 hours.

-

Cool the reaction to room temperature and pour the mixture into methanol (100 mL) to precipitate the polymer.

-

Filter the polymer and wash with methanol and then water.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

-

Collect the chloroform fraction and precipitate the polymer in methanol.

-

Dry the resulting polymer under vacuum at 40 °C for 24 hours.

Potential Application II: Self-Assembled Monolayers (SAMs) for Surface Engineering

The thioether functionalities of this compound provide a robust anchor to gold surfaces, enabling the formation of well-ordered self-assembled monolayers. The bromo group, oriented away from the surface, can then serve as a versatile platform for further chemical modifications.

Workflow for SAM Formation and Post-Assembly Functionalization

Caption: Workflow for SAM formation and subsequent functionalization.

Experimental Protocol: Formation of a Bromo-Terminated SAM on Gold

Materials:

-

Gold-coated silicon wafer or glass slide

-

This compound

-

Ethanol, absolute

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION REQUIRED )

-

Deionized water

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

-

Dry the substrate under a stream of high-purity nitrogen.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in absolute ethanol.

-

Immediately immerse the clean, dry gold substrate in the solution.

-

Allow the self-assembly to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation.

-

-

Post-Assembly Cleaning:

-

Remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the substrate under a stream of high-purity nitrogen.

-

The bromo-terminated SAM is now ready for characterization (e.g., by contact angle goniometry, ellipsometry, XPS) or further functionalization.

-

Potential Application III: Dendrimer Synthesis

The 1,3,5-substitution pattern of the core benzene ring makes this molecule an ideal candidate for the synthesis of dendrimers and hyperbranched polymers. The single bromo group allows for a convergent synthetic approach, where dendrons can be built and then attached to a multifunctional core, or a divergent approach starting from a core derived from the title compound.

Convergent Dendrimer Synthesis Strategy

In a convergent strategy, the bromo group of this compound can be converted to a different functional group (e.g., a boronic ester via a Miyaura borylation) to act as the focal point of a dendron.

Caption: Convergent approach to dendrimer synthesis.

Conclusion and Future Outlook

This compound represents a highly versatile and underexplored building block for the creation of advanced functional materials. Its unique combination of a reactive bromo handle and sterically demanding, surface-active tert-butylthio groups provides a rich design space for materials scientists. The potential applications in conjugated polymers, functionalized surfaces, and dendritic architectures are substantial. The experimental protocols provided herein offer a starting point for the investigation of this promising molecule, with the expectation that its true utility will be fully realized through continued research and development.

References

- Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Industrial & Engineering Chemistry Research. [URL: https://pubs.acs.org/doi/10.1021/ie503941y]

- Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. Langmuir. [URL: https://pubs.acs.org/doi/10.1021/la020111a]

- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- Studies of some poly (phenylene vinylene) derivatives and their composites: Synthesis and characterization. NIE Digital Repository. [URL: https://repository.nie.edu.sg/handle/10497/163]

- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.

- Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]

- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. Benchchem. [URL: https://www.benchchem.com/application-notes/214619/application-notes-and-protocols-for-suzuki-coupling-using-1-bromo-4-tert-butylbenzene]

- Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3686368/]

- Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3,5-dichlorobenzene. Benchchem. [URL: https://www.benchchem.com/application-notes/214615/application-notes-and-protocols-for-the-suzuki-miyaura-coupling-reaction-of-1-bromo-3-5-dichlorobenzene]

- This compound. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-bromo-3-5-bis-tert-butylthio-benzene-795274-44-1]

- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]

- Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b02700]

- Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Reactions_of_Organometallic_Reagents/Reaction_Map_-_Organometallic/Sonogashira_Coupling]

- New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/py/d1py01063h]

- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc03953a]

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7516396021f1e42b6a672]

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b01868]

- A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4. Benchchem. [URL: https://www.benchchem.com/application-notes/214616/a-comparative-guide-to-the-suzuki-coupling-of-1-bromo-3-5-dichlorobenzene-and-1-bromo-2-4]

- Synthesis of Oligomers via Sonogashira cross coupling followed by... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-Oligomers-via-Sonogashira-cross-coupling-followed-by-2-1-2-bi-directional_fig2_281283627]

- Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene. Benchchem. [URL: https://www.benchchem.com/application-notes/214613/application-notes-and-protocols-for-suzuki-coupling-with-1-3-dibromo-5-nitrobenzene]

- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-bromo-3-nitrobenzene. Benchchem. [URL: https://www.benchchem.com/application-notes/214612/application-notes-and-protocols-for-suzuki-miyaura-coupling-reactions-using-1-bromo-3-nitrobenzene]

- What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- Thiols And Thioethers. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/07/05/thiols-and-thioethers/]

- Hydrogen peroxide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hydrogen_peroxide]

- Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir. [URL: https://pubs.acs.org/doi/10.1021/acs.langmuir.1c02826]

- Structural characterization and electrochemical properties of the 3,3'-5,5-tetra-tert-butyl-4,4'-diphenoquinone. ResearchGate. [URL: https://www.researchgate.net/publication/230894769_Structural_characterization_and_electrochemical_properties_of_the_33'-55-tetra-tert-butyl-44'-diphenoquinone]

- Substituent effects on the benzene ring. Prediction of the thermochemical properties of alkyl substituted hydroquinones. Physical Chemistry Chemical Physics. [URL: https://pubs.rsc.org/en/content/articlelanding/2000/cp/b002447o]

- Substituent Effects on the Benzene Ring. Determination of the Intramolecular Interactions of Substituents in tert-Alkyl-Substituted Catechols from Thermochemical Measurements. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Role of tert-Butylthio Groups in Aromatic Compounds

Abstract

The tert-butylthio (-St-Bu) group is a sterically demanding and electronically distinct substituent that has found increasing utility in the design of functional aromatic compounds. Its unique combination of bulk, lipophilicity, and moderate electron-donating character allows for the fine-tuning of molecular properties critical to drug discovery, materials science, and organic synthesis. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of aryl tert-butyl thioethers. We delve into the causal reasoning behind synthetic strategies and the functional implications of incorporating this versatile group, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the tert-Butylthio Group

In the vast landscape of functional groups available to the modern chemist, the tert-butylthio moiety stands out for its profound impact on the steric and electronic environment of an aromatic ring. Unlike its smaller analogue, the methylthio group, the tert-butylthio substituent introduces significant steric bulk, creating a defined three-dimensional architecture around the sulfur atom. This steric shielding can be strategically employed to enhance the metabolic stability of drug candidates by preventing enzymatic degradation at or near the installation site.[1][2]

From an electronic standpoint, the sulfur atom is a weak π-donor and a σ-acceptor, leading to a nuanced electronic influence on the aromatic system. This guide will explore how these fundamental characteristics are leveraged to modulate reactivity, improve solubility, and create novel materials with tailored optoelectronic properties.

Synthesis of Aryl tert-Butyl Thioethers: A Methodological Overview

The construction of the C(aryl)-S bond is the cornerstone of synthesizing these valuable compounds. The choice of synthetic route is often dictated by the substrate scope, functional group tolerance, and desired scale of the reaction.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are arguably the most versatile and widely employed methods for the synthesis of aryl tert-butyl thioethers.[3] These reactions typically involve the coupling of an aryl halide or pseudohalide with a sulfur source.

-

Palladium-Catalyzed Thioetherification: Pioneering work in this area has established palladium complexes as highly efficient catalysts for C-S bond formation.[3][4] The general mechanism involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the thiolate and subsequent reductive elimination to yield the aryl thioether.[3] The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results.[4]

-

Copper-Catalyzed Thioetherification: Copper-catalyzed methods, often referred to as Ullmann-type couplings, provide a cost-effective alternative to palladium. While traditional Ullmann conditions required harsh reaction temperatures, modern protocols utilize various ligands to facilitate the reaction under milder conditions.[3]

Nucleophilic Aromatic Substitution (SNAr)

For aromatic systems bearing strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho or para positions, nucleophilic aromatic substitution offers a direct and often metal-free route to aryl tert-butyl thioethers.[5] The reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.[6] The high polarizability and nucleophilicity of the tert-butylthiolate anion make it an effective nucleophile for these transformations.[7]

Caption: Synthetic routes to aryl tert-butyl thioethers.

Physicochemical Properties and Their Strategic Implications

The incorporation of a tert-butylthio group imparts a unique set of physicochemical properties to an aromatic compound, which can be strategically exploited in various applications.

Steric and Conformational Effects

The most prominent feature of the tert-butylthio group is its steric bulk.[8][9] This large, non-polar group can:

-

Induce Ortho-Substitution Selectivity: In electrophilic aromatic substitution reactions, the steric hindrance of the tert-butylthio group can disfavor substitution at the ortho positions, leading to a higher preference for para-substitution compared to less bulky activating groups.[2]

-

Provide Metabolic Shielding: In medicinal chemistry, the tert-butylthio group can act as a "metabolic shield," sterically hindering access of metabolizing enzymes, such as cytochrome P450s, to a nearby labile site on the drug molecule.[1] This can significantly increase the drug's half-life and oral bioavailability.[2]

-

Influence Molecular Conformation: The bulky nature of the group can restrict bond rotation and lock the molecule into a specific conformation, which can be crucial for optimizing binding to a biological target.

Electronic Effects

The tert-butylthio group is considered a weak activating group and an ortho, para-director in electrophilic aromatic substitution. This is due to the electron-donating resonance effect of the sulfur lone pairs, which outweighs the inductive electron-withdrawing effect of the electronegative sulfur atom. The hyperconjugation effect of the tert-butyl group can also contribute to its electron-donating nature.[10][11]

Lipophilicity and Solubility

The tert-butyl group is highly lipophilic, and its introduction into a molecule generally increases its lipophilicity (logP). This property is a double-edged sword in drug design. While increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins, it can also lead to decreased aqueous solubility and increased non-specific binding.[12] Careful consideration of the overall molecular properties is necessary when incorporating this group.

| Property | Implication | Application Area |

| High Steric Hindrance | Metabolic shielding, control of regioselectivity | Drug Discovery, Organic Synthesis |

| Weak Activating Group | ortho, para-directing in EAS | Organic Synthesis |

| Increased Lipophilicity | Modulation of solubility and membrane permeability | Drug Discovery, Materials Science |

| Metabolic Lability | Potential for oxidative metabolism at the sulfur or tert-butyl group | Drug Metabolism Studies |

Reactivity of Aryl tert-Butyl Thioethers

While often installed for their steric and electronic influence, the tert-butylthio group itself can participate in chemical transformations, most notably oxidation.

Oxidation of the Sulfur Center

The sulfur atom in an aryl tert-butyl thioether can be readily oxidized to the corresponding sulfoxide and sulfone. The choice of oxidant and reaction conditions allows for selective formation of either oxidation state. Common oxidants include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and potassium permanganate. This transformation can be relevant in the context of drug metabolism, as in vivo oxidation of thioethers is a common metabolic pathway.[13]

Applications in Drug Discovery and Development

The strategic incorporation of tert-butylthio groups is a valuable tactic in modern medicinal chemistry.

Enhancing Metabolic Stability

A primary application of the tert-butylthio group is to enhance the metabolic stability of drug candidates.[14][15] By replacing a metabolically labile group, such as a methyl or methoxy group, with a sterically hindering tert-butylthio group, chemists can block common metabolic pathways like O-demethylation or hydroxylation.[1]

-

Case Study: Bosentan: The drug bosentan, an endothelin receptor antagonist, features a tert-butyl group that is susceptible to hydroxylation by CYP2C9.[1] While not a thioether, this example highlights the metabolic liability of the tert-butyl moiety itself, which is a consideration when using the tert-butylthio group.[1]

Caption: Metabolic shielding by a tert-butylthio group.

Modulating Potency and Selectivity

The steric bulk and electronic properties of the tert-butylthio group can influence how a drug molecule binds to its target. By occupying specific hydrophobic pockets or inducing a favorable conformation, this group can enhance binding affinity (potency) and selectivity for the desired target over off-targets.[1]

Applications in Materials Science

The unique properties of the tert-butylthio group also lend themselves to applications in materials science, particularly in the field of organic electronics.

Organic Semiconductors

In organic semiconductors, such as those based on tetrathiafulvalene (TTF) or polythiophenes, the introduction of tert-butyl or tert-butylthio groups can:

-

Improve Solubility: The bulky, non-polar nature of the tert-butyl group can disrupt intermolecular packing, leading to improved solubility in organic solvents.[10] This is crucial for solution-based processing of organic electronic devices.

-

Tune Electronic Properties: The electron-donating nature of the tert-butylthio group can raise the energy levels of the highest occupied molecular orbital (HOMO) of the material, which can be used to optimize charge injection and transport properties.[16]

-

Control Morphology: The steric hindrance of the group can influence the solid-state packing of the molecules, which in turn affects the charge mobility and overall device performance.

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of Aryl tert-Butyl Thioethers

Disclaimer: This is a general procedure and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood by trained personnel.

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Add anhydrous toluene (5 mL), tert-butylthiol (1.2 mmol), and a base such as sodium tert-butoxide (1.4 mmol).

-

Reaction: Seal the tube and heat the reaction mixture at 80-110 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion

The tert-butylthio group is a powerful and versatile tool in the arsenal of the modern chemist. Its profound steric and electronic effects provide a means to control reaction outcomes, enhance metabolic stability, and fine-tune the properties of functional materials. A thorough understanding of the principles outlined in this guide is essential for its effective and strategic application in research and development. As the demand for more sophisticated molecules in medicine and materials science continues to grow, the strategic use of the tert-butylthio group is poised to play an increasingly important role.

References

-

Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry, 66(7), 2498–2500. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]

-

Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs: t for trouble? Hypha Discovery Blogs. [Link]

-

Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. (2021). ACS Omega, 6(32), 21047–21055. [Link]

-

Gong, Y., et al. (2021). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. Chemical Communications, 57(91), 12154-12157. [Link]

-

Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514–516. [Link]

-

Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-6. [Link]

-

Percec, V., et al. (2009). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Current Organic Chemistry, 13(18), 1765–1785. [Link]

-

Kuhn, B., et al. (2020). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Journal of Medicinal Chemistry, 63(6), 2844-2860. [Link]

-

Yuan, Z., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega, 3(11), 15484–15490. [Link]

-

Metal-catalyzed Approaches to Aryl Thioethers. (n.d.). *GSK. [Link]

-

Li, H., et al. (2020). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science, 11(13), 3465–3471. [Link]

-

Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. (2024). Chemical Review and Letters, 7, 981-992. [Link]

-

Transition-metal-catalyzed synthesis of phenols and aryl thiols. (2017). Beilstein Journal of Organic Chemistry, 13, 589–611. [Link]

-

Yamada, T., et al. (2018). Organic Semiconductors and Conductors with tert-Butyl Substituents. Materials, 11(11), 2132. [Link]

-

Regio- and stereoselective tert-butylthiolation of internal alkynes with thioethers initiated and maintained by silylium-ion catalysis. (2021). Nature Communications, 12(1), 1-9. [Link]

-

What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). Chemistry Stack Exchange. [Link]

-

Steric effects. (n.d.). In Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

-

Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]

- 4. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Steric effects - Wikipedia [en.wikipedia.org]

- 10. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Solubility and Stability of 1-Bromo-3,5-bis(tert-butylthio)benzene for Pharmaceutical Development

Introduction

1-Bromo-3,5-bis(tert-butylthio)benzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of novel pharmaceutical agents and advanced materials. Its structure, featuring a brominated phenyl ring flanked by two tert-butylthio groups, imparts significant lipophilicity and steric hindrance, which are critical determinants of its chemical behavior. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility in common laboratory solvents and its intrinsic stability is paramount for successful process development, formulation, purification, and regulatory compliance.

This in-depth technical guide provides a framework for characterizing the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this document emphasizes the experimental methodologies and scientific rationale required to generate this critical information. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in established principles of physical organic chemistry and pharmaceutical analysis.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties informs the experimental design for solubility and stability studies.

| Property | Value | Source |

| CAS Number | 795274-44-1 | [1][2] |

| Molecular Formula | C₁₄H₂₁BrS₂ | [1][2] |

| Molecular Weight | 333.35 g/mol | [1] |

| Appearance | Likely a solid at room temperature (by analogy to similar structures) | N/A |

| Purity | Typically ≥98% from commercial suppliers | [1] |

The presence of the large, non-polar tert-butyl groups and the thioether linkages, combined with the benzene ring, suggests that the molecule is highly non-polar. Consequently, it is expected to be practically insoluble in water and other polar protic solvents, while exhibiting higher solubility in non-polar organic solvents. The C-Br and C-S bonds represent potential sites for chemical reactivity under stress conditions.

Part 1: Solubility Assessment

A systematic approach to solubility determination is crucial for identifying suitable solvents for reactions, purification, and formulation. The following workflow outlines a logical progression from qualitative assessment to quantitative measurement.

Caption: Workflow for Solubility Determination.

Qualitative Solubility Screening

The initial step involves a rapid assessment of solubility in a diverse set of solvents. This provides a broad understanding of the compound's behavior based on the "like dissolves like" principle.[3]

Protocol:

-

Solvent Selection: Choose a range of solvents representing different polarity classes (e.g., Water, Methanol, Acetonitrile, Dichloromethane, Toluene, Hexanes).

-

Sample Preparation: To a small vial, add a pre-weighed amount of this compound (e.g., 1 mg).

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL to test a concentration of 1 mg/mL).

-

Mixing: Agitate the vial vigorously at a controlled room temperature (e.g., 20-25°C) for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the mixture against a dark background for any undissolved solid particles.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

-

Incremental Testing: If the compound is soluble at 1 mg/mL, repeat the process with a higher concentration (e.g., 10 mg/mL) to further refine the classification.

Quantitative Solubility Determination: Gravimetric Method

For solvents in which the compound is at least partially soluble, a more precise measurement is required. The gravimetric method is a straightforward and reliable technique.[3]

Protocol:

-

Prepare a Saturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the chosen solvent (e.g., 5 mL). An excess of solid must be visible to ensure saturation.[3]

-

Equilibration: Agitate the vial at a constant, recorded temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A shaking incubator or magnetic stirrer is ideal.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the undissolved solid has settled. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 2.0 mL) using a calibrated pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Final Weighing: Once the solvent is fully removed, weigh the vial containing the dried solute.

-

Calculation:

-

Mass of dissolved solid = (Final vial weight) - (Initial vial weight)

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of aliquot (mL)

-

Expected Solubility Profile (Hypothetical):

Based on its structure, the following trends are anticipated. This table should be populated with experimentally determined data.

| Solvent | Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL @ 25°C) |

| Water | Polar Protic | Insoluble | |

| Methanol | Polar Protic | Sparingly Soluble | |

| Acetonitrile | Polar Aprotic | Partially Soluble | |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | |

| Dichloromethane (DCM) | Halogenated | Very Soluble | |

| Toluene | Aromatic | Very Soluble | |

| Hexanes | Non-polar | Soluble |

Part 2: Stability Assessment and Forced Degradation

Understanding the intrinsic stability of a molecule is a critical regulatory requirement and essential for defining storage conditions, retest periods, and identifying potential degradation products.[4] Forced degradation studies, or stress testing, intentionally expose the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.[5][6]

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[7][8] This range is sufficient to form and detect degradation products without over-stressing the molecule to the point of forming irrelevant secondary or tertiary degradants.[7][8]

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating HPLC Method

The cornerstone of a stability study is a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[9][10] This method must be able to separate the intact compound from its process impurities and any degradation products formed during the study.[10][11]

Methodology:

-

Column and Mobile Phase Selection: For a non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is appropriate.

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of a polar solvent (A: Water or buffer) and an organic solvent (B: Acetonitrile or Methanol) is typically used to ensure separation of components with varying polarities.[12]

-

Detector: A photodiode array (PDA) detector is crucial for assessing peak purity and selecting the optimal detection wavelength.

-

-

Method Optimization: The method is developed using an unstressed sample of the compound. The gradient, flow rate, and column temperature are adjusted to achieve a sharp, symmetrical peak for the parent compound, well-resolved from any existing impurities.[9]

Forced Degradation Protocols

The following protocols are designed to investigate susceptibility to common degradation pathways.[6] A solution of the compound (e.g., 1 mg/mL in acetonitrile) is typically used. A control sample (unstressed) is analyzed alongside the stressed samples.

1. Acid and Base Hydrolysis:

-

Rationale: To assess susceptibility to degradation in acidic or basic environments. The thioether linkages could potentially be labile under harsh pH conditions.

-

Protocol:

-

Prepare solutions of the compound in a suitable solvent mixture (e.g., Acetonitrile/Water).

-

To separate aliquots, add acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

-

Heat the solutions (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours).

-

Neutralize the samples before HPLC analysis to prevent damage to the column.

-

Analyze by the stability-indicating HPLC method.

-

2. Oxidative Degradation:

-

Rationale: Thioethers are known to be susceptible to oxidation, potentially forming sulfoxides or sulfones.

-

Protocol:

-

Dissolve the compound in a suitable organic solvent (e.g., Acetonitrile).

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Maintain the solution at room temperature, protected from light.

-

Collect samples at various time points (e.g., 2, 8, 24 hours), as oxidation can be rapid.[7]

-

Analyze directly by HPLC.

-

3. Thermal Degradation:

-

Rationale: To evaluate the compound's stability at elevated temperatures.

-

Protocol:

-

Solid State: Place a known quantity of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 60°C or 80°C).

-

Solution State: Prepare a solution of the compound (e.g., 1 mg/mL in a representative solvent) and store it in an oven at a similar temperature.

-

Collect samples at defined intervals (e.g., 1, 3, 7 days) and analyze by HPLC.

-

4. Photostability:

-

Rationale: To determine if the compound is degraded by exposure to light, as required by ICH guideline Q1B.[8] The aromatic bromide structure may be susceptible to photolytic cleavage.

-

Protocol:

-

Expose both solid and solution samples to a controlled light source that provides both UV and visible output (e.g., a photostability chamber).

-

A control sample should be wrapped in aluminum foil to exclude light.

-

Analyze the samples after a specified exposure period and compare them to the dark control.

-

Data Analysis and Interpretation

For each stress condition, the resulting chromatograms are analyzed to:

-

Determine Potency: Calculate the percentage of the parent compound remaining.

-

Identify Degradation Products: Note the retention time and peak area of any new peaks that appear.

-

Assess Mass Balance: The sum of the parent peak area and all degradation product peak areas should ideally be close to 100% of the initial parent peak area. A significant deviation may indicate that degradants are not being detected by the method.

-

Peak Purity: Use the PDA detector to assess the spectral purity of the parent peak to ensure no degradants are co-eluting.

Advanced Characterization: NMR for Stability Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that can provide quantitative and structural information about the degradation process.[13][14][15]

Application in Stability Studies:

-

Quantitative NMR (qNMR): An internal standard can be used to provide an absolute measurement of the parent compound's degradation over time without the need for a chromatographic separation.[13]

-

Structural Elucidation: By comparing the NMR spectrum of a stressed sample to the unstressed reference, new signals corresponding to degradation products can be identified. This provides direct structural information about the degradants (e.g., the appearance of signals corresponding to a sulfoxide).[13][15]

Conclusion

References

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Accessed January 21, 2026.

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Accessed January 21, 2026.